![molecular formula C16H15FN4O4 B2603453 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1903632-79-0](/img/structure/B2603453.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is also known by its synonyms AKOS025388867 and F6523-3153 . It has a molecular formula of C16H15FN4O4 and a molecular weight of 346.31 g/mol .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H15FN4O4/c17-11-1-3-13-10 (7-11)8-21 (15 (23)9-25-13)6-5-18-16 (24)12-2-4-14 (22)20-19-12/h1-4,7H,5-6,8-9H2, (H,18,24) (H,20,22)
. This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 100 Ų and contains 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 346.10773313 g/mol .科学的研究の応用
Synthesis and Structural Analysis
The synthesis of complex organic compounds often involves multifaceted reactions that contribute to the understanding of chemical properties and reactivity. For instance, compounds with the benzotriazine and benzoxazinone cores have been synthesized through reactions involving difluorocarbene, highlighting the regioselective fluorination techniques used in medicinal chemistry (Mirallai, Koutentis, & Aldabbagh, 2019). These methods are pivotal for introducing fluorine atoms into complex molecules, enhancing their biological activity and metabolic stability.
Biological Activities and Potential Therapeutic Applications
The structural analogs of the compound have demonstrated a range of biological activities, underscoring their potential therapeutic applications. For example, novel benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable antiavian influenza virus activity, suggesting their role in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Similarly, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been identified as potential anti-tumor agents, with molecular modeling studies supporting their application in cancer therapy (Nassar, Atta-Allah, & Elgazwy, 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of compounds with similar structural features have been extensively studied. For instance, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antibacterial and antifungal activities, illustrating the importance of heterocyclic compounds in developing new antimicrobial agents (Patel & Patel, 2010).
作用機序
Target of Action
The primary target of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is currently unknown . Similar compounds have been evaluated as anticonvulsant agents , suggesting that this compound may also target neuronal ion channels or receptors involved in seizure activity.
Mode of Action
It is likely that it interacts with its targets, causing changes in their function that result in its biological effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may affect pathways involved in neuronal excitability .
Pharmacokinetics
These properties will have a significant impact on the compound’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .
Result of Action
Based on the potential anticonvulsant activity of similar compounds, it may reduce neuronal excitability, thereby reducing the likelihood of seizure activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . These factors can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the individual taking the drug .
特性
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4/c17-11-1-3-13-10(7-11)8-21(15(23)9-25-13)6-5-18-16(24)12-2-4-14(22)20-19-12/h1-4,7H,5-6,8-9H2,(H,18,24)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHGEUQQPSOLQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。